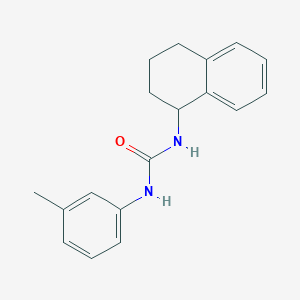
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TH-NMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine-binding site and prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. This results in the inhibition of the receptor's ion channel and the suppression of synaptic transmission. This compound has also been found to modulate the activity of other ionotropic glutamate receptors, including AMPA and kainate receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. This compound has also been found to have neuroprotective effects against excitotoxicity and oxidative stress. In addition, this compound has been found to modulate the release of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also a potent and long-lasting antagonist, which allows for sustained inhibition of the NMDA receptor. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
Orientations Futures
There are several future directions for the study of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the role of NMDA receptors in various neurological disorders and the potential therapeutic applications of this compound. In addition, the use of this compound in combination with other compounds, such as antioxidants and anti-inflammatory agents, could enhance its neuroprotective effects. Finally, the development of new methods for the synthesis of this compound could improve its accessibility and reduce its cost.
Conclusion
In conclusion, this compound is a highly selective antagonist of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized, and it has been found to exhibit a range of biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The use of this compound in neuroscience research could lead to a better understanding of the role of NMDA receptors in neurological disorders and the development of new therapeutic strategies.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in scientific research. One of the major applications of this compound is in the field of neuroscience. This compound has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. This compound has been used to study the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHXYAZDZPGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4842415.png)
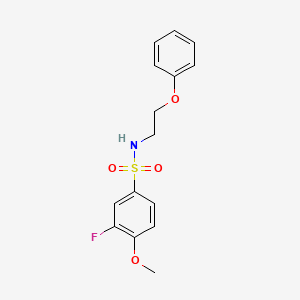
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)
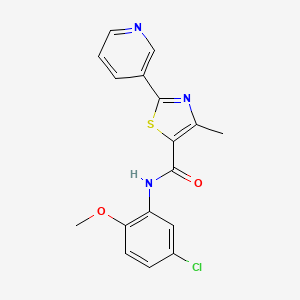
![2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)
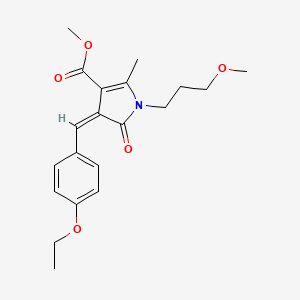
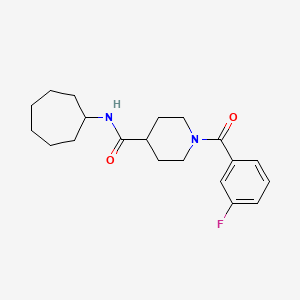
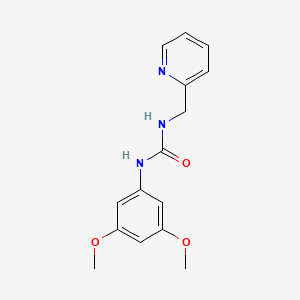
![N-[3-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4842494.png)
![N-(2-tert-butylcyclohexyl)-2-({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4842505.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4842520.png)